5-(tert-Butyl)nicotinic acid hydrochloride

Description

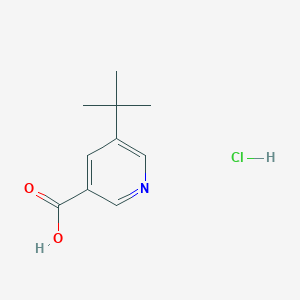

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-tert-butylpyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-10(2,3)8-4-7(9(12)13)5-11-6-8;/h4-6H,1-3H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNSUDUYMOUGHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=CC(=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Studies of 5 Tert Butyl Nicotinic Acid Hydrochloride

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid functional group is a primary site for derivatization through common organic reactions such as esterification and amidation. These transformations are fundamental in modifying the polarity, solubility, and metabolic stability of the parent molecule.

Esterification: The conversion of 5-(tert-Butyl)nicotinic acid to its corresponding esters can be achieved through several standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux to drive the equilibrium towards the ester product. For instance, reaction with ethanol (B145695) or methanol (B129727) would yield ethyl 5-(tert-butyl)nicotinate and methyl 5-(tert-butyl)nicotinate, respectively. Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) for reactions under milder, anhydrous conditions.

Amidation: The synthesis of amides from 5-(tert-Butyl)nicotinic acid typically proceeds via the activation of the carboxylic acid. A common strategy involves converting the carboxylic acid to a more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride. The resulting 5-(tert-butyl)nicotinoyl chloride can then be reacted with a primary or secondary amine to form the desired amide bond. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to facilitate direct amidation under milder conditions, which is particularly useful for sensitive substrates. Efficient amidation of esters, promoted by potassium tert-butoxide, has also been reported as a green and rapid method applicable to both aliphatic and aromatic esters. researchgate.net

| Transformation | Typical Reagents | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., Ethanol, Methanol), Acid Catalyst (e.g., H₂SO₄) | Alkyl Ester |

| Esterification | Alcohol, DCC, DMAP | Alkyl Ester |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Primary/Secondary Amine | Amide |

| Amidation | Amine, Coupling Agent (e.g., HATU, EDC) | Amide |

| Amidation of Ester | Amine, Potassium tert-butoxide | Amide |

Modification of the Pyridine (B92270) Ring for Analog Generation

The pyridine ring of 5-(tert-Butyl)nicotinic acid is an aromatic heterocycle that can undergo various modifications to introduce new functional groups at positions other than the carboxyl and tert-butyl substituents. The electronic nature of the pyridine ring, being electron-deficient, influences the regioselectivity of these reactions. Electrophilic aromatic substitution is generally difficult on the pyridine ring unless activated, but nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions are viable strategies for functionalization.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, can be employed to introduce aryl or heteroaryl groups at halogenated positions of the nicotinic acid scaffold. nih.gov This would first require the synthesis of a halogenated derivative, for example, 2-chloro-5-(tert-butyl)nicotinic acid. A study on pyridine C3-arylation of nicotinic acids has demonstrated an efficient route for synthesizing penta-substituted and functionalized 3,4-diarylated pyridines. rsc.org Such methodologies provide an opportunity to introduce a wide range of substituents onto the pyridine core.

The nicotinic acid scaffold serves as a versatile precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Oxadiazoles: A common route to 1,3,4-oxadiazoles involves the derivatization of the carboxylic acid group into a hydrazide. rdd.edu.iq 5-(tert-Butyl)nicotinic acid can be converted to its corresponding hydrazide, which then serves as a key intermediate. This hydrazide can be reacted with various aldehydes to form N-acylhydrazones. Subsequent oxidative cyclization of these hydrazones, often using reagents like lead(IV) oxide or in the presence of acetic anhydride, yields the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring system. rdd.edu.iqresearchgate.netresearchgate.netinovatus.es For example, reacting 5-(tert-butyl)nicotinohydrazide with an aromatic aldehyde would lead to a hydrazone, which upon cyclization, would furnish a 2-(5-(tert-butyl)pyridin-3-yl)-5-aryl-1,3,4-oxadiazole. rdd.edu.iq

Imidazopyridines: The synthesis of imidazo[1,2-a]pyridines, a prominent fused heterocyclic system, typically involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone (the Tschitschibabin reaction). e3s-conferences.org To generate an imidazopyridine fused to the 5-(tert-butyl)nicotinic acid core, a synthetic route would need to generate a precursor containing an amino group adjacent to the pyridine nitrogen. For example, if a 2-amino-5-(tert-butyl)nicotinic acid derivative were synthesized, it could then undergo condensation and cyclization with various carbonyl compounds to form the imidazopyridine ring. Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, provide a convenient method for synthesizing imidazopyridines from aminopyridines, aldehydes, and isocyanides. acs.org

| Fused Heterocycle | Key Intermediate | Typical Reaction Sequence |

|---|---|---|

| 1,3,4-Oxadiazole | Nicotinic Acid Hydrazide | 1. Reaction with aldehyde to form hydrazone. 2. Oxidative cyclization (e.g., with PbO₂ or Ac₂O). |

| Imidazopyridine | 2-Aminopyridine derivative | Condensation and cyclization with an α-haloketone or via multicomponent reaction. |

Derivatization of the tert-Butyl Moiety in Related Analogs

The tert-butyl group is generally considered to be chemically robust and sterically hindering. However, recent advances in catalysis have enabled the functionalization of the typically inert C-H bonds within this moiety. A notable development is the non-directed catalytic hydroxylation of sterically congested primary C-H bonds. nih.gov

This transformation can be achieved using a highly electrophilic manganese catalyst, such as [Mn(CF3bpeb)(OTf)2], in conjunction with hydrogen peroxide as the oxidant. nih.gov The reaction is performed in a fluorinated alcohol solvent like nonafluoro-tert-butyl alcohol (NFTBA), which plays a crucial role in activating the catalyst. This system generates a powerful manganese-oxo species capable of oxidizing the primary C-H bonds of the tert-butyl group to afford a primary alcohol (a hydroxymethyl group). This method demonstrates site-selectivity and can be applied in late-stage functionalization, offering a novel strategy to introduce a hydroxyl group into the tert-butyl moiety of related analogs, thereby creating new opportunities for further derivatization. nih.gov

| Transformation | Catalyst/Reagents | Solvent | Product |

|---|---|---|---|

| C-H Hydroxylation | [Mn(CF3bpeb)(OTf)2] / H₂O₂ | Nonafluoro-tert-butyl alcohol (NFTBA) | Primary Alcohol |

Synthesis of Nicotinic Acid Hydrazide Derivatives as Intermediates

The synthesis of nicotinic acid hydrazide derivatives is a crucial step in the preparation of various heterocyclic compounds, particularly 1,3,4-oxadiazoles. The most direct method for preparing 5-(tert-butyl)nicotinohydrazide starts from an ester of 5-(tert-butyl)nicotinic acid, such as the methyl or ethyl ester.

The synthesis involves the reaction of the ester with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O), typically in a suitable solvent like ethanol. rdd.edu.iqinovatus.es The reaction mixture is usually heated under reflux for several hours. Upon cooling, the solid hydrazide product often precipitates and can be collected by filtration. This reaction is a nucleophilic acyl substitution where the hydrazine acts as the nucleophile, attacking the ester carbonyl and displacing the alkoxy group. The resulting 5-(tert-butyl)nicotinohydrazide is a stable, crystalline solid that serves as a versatile building block for further chemical transformations. rdd.edu.iqresearchgate.netinovatus.es

Mechanistic Research of Biological Interactions and Structure Activity Relationships Sar

Investigation of Enzyme Inhibition Mechanisms

There is no published data on the inhibitory activity of 5-(tert-Butyl)nicotinic acid hydrochloride against the following enzymes:

Alpha-Amylase and Alpha-Glucosidase Inhibition

No studies were found that evaluated the potential of 5-(tert-Butyl)nicotinic acid hydrochloride to inhibit α-amylase and α-glucosidase.

Carbonic Anhydrase Inhibition

There is no available research on the interaction between 5-(tert-Butyl)nicotinic acid hydrochloride and carbonic anhydrase enzymes.

Histone Lysine (B10760008) Demethylase (KDM) Modulation

The modulatory effects of 5-(tert-Butyl)nicotinic acid hydrochloride on histone lysine demethylases have not been reported in any scientific studies.

Dihydrofolate Reductase and Tyrosyl-tRNA Synthetase Binding

No binding studies or functional assays have been published that describe the interaction of 5-(tert-Butyl)nicotinic acid hydrochloride with dihydrofolate reductase or tyrosyl-tRNA synthetase.

Receptor Binding and Modulation Studies (e.g., Nicotinic Acetylcholine (B1216132) Receptors)

There is a lack of available data on the binding affinity and modulatory activity of 5-(tert-Butyl)nicotinic acid hydrochloride at nicotinic acetylcholine receptors or any other receptor type.

Table of Compound Names

As no specific compounds were discussed in the context of research on 5-(tert-Butyl)nicotinic acid hydrochloride, a table of compound names cannot be generated.

Molecular Mechanisms of Antimicrobial Activity

While direct studies on 5-(tert-Butyl)nicotinic acid hydrochloride are limited, the antimicrobial potential of nicotinic acid and its derivatives has been an area of active research. The mechanisms are thought to involve interactions with essential bacterial processes.

Interactions with Bacterial Targets

The antimicrobial activity of nicotinic acid analogs is often attributed to their ability to interfere with vital bacterial pathways. Nicotinic acid is a precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), coenzymes crucial for various redox reactions in microbial metabolism. It is hypothesized that derivatives like 5-(tert-Butyl)nicotinic acid could act as antimetabolites, competing with the natural substrate for enzymatic binding sites and thereby disrupting these essential processes.

Some studies on related compounds suggest that the pyridine (B92270) ring of nicotinic acid can interact with bacterial enzymes. For instance, research on other heterocyclic compounds has shown that they can target enzymes involved in cell wall synthesis, DNA replication, or protein synthesis. While specific targets for 5-(tert-Butyl)nicotinic acid hydrochloride have not been identified, it is plausible that its mechanism involves similar interactions, where the substituted pyridine core acts as a scaffold for binding to bacterial proteins.

Effects on Microbial Membrane Integrity

The disruption of the bacterial cell membrane is a common mechanism of action for many antimicrobial agents. While there is no direct evidence for 5-(tert-Butyl)nicotinic acid hydrochloride, some studies on lipophilic derivatives of other antimicrobial compounds suggest that the bulky and hydrophobic tert-butyl group could facilitate insertion into the lipid bilayer of bacterial membranes. This insertion could potentially disrupt the membrane's structural integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. The amphipathic nature of the molecule, with its hydrophobic tert-butyl group and hydrophilic carboxylic acid, may contribute to this membrane-disrupting activity.

Molecular Basis of Anti-inflammatory Effects

The anti-inflammatory properties of nicotinic acid are well-documented and are primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. nih.govnih.govarvojournals.org Activation of GPR109A by agonists like nicotinic acid leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels. This signaling cascade has been shown to suppress the production of pro-inflammatory cytokines. nih.govnih.gov

For 5-(tert-Butyl)nicotinic acid hydrochloride, it is anticipated that its anti-inflammatory effects would also be mediated through GPR109A. The binding of the ligand to the receptor is expected to trigger a conformational change, initiating the intracellular signaling pathway. Studies on GPR109A agonists have demonstrated a reduction in the expression of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). arvojournals.org The activation of GPR109A can also inhibit the Akt/mTOR signaling pathway, which is involved in cellular growth, proliferation, and inflammation. nih.gov

Exploration of Structure-Activity Relationships (SAR) for Biological Target Affinity and Selectivity

The biological activity of a molecule is intrinsically linked to its chemical structure. For 5-(tert-Butyl)nicotinic acid hydrochloride, the nature and position of the substituents on the nicotinic acid scaffold are critical determinants of its affinity and selectivity for biological targets.

Influence of the tert-Butyl Group on Molecular Recognition

The tert-butyl group at the 5-position of the nicotinic acid ring is a key structural feature that significantly influences the molecule's interaction with biological targets. This bulky, hydrophobic group can impact molecular recognition in several ways:

Steric Effects: The size of the tert-butyl group can impose steric hindrance, influencing the orientation of the molecule within a binding pocket. researchgate.net This can either enhance or diminish binding affinity depending on the topography of the receptor site. A bulky group might provide a better fit in a large hydrophobic pocket, leading to increased potency.

Conformational Rigidity: The presence of a tert-butyl group can restrict the conformational freedom of the molecule, potentially locking it into a bioactive conformation that is more favorable for binding to its target.

Role of the Carboxylic Acid Moiety in Binding Interactions

The carboxylic acid group is another crucial functional group that plays a pivotal role in the binding of nicotinic acid derivatives to their receptors. Its primary contributions to binding interactions include:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (through the hydroxyl group) and a hydrogen bond acceptor (through the carbonyl oxygen). youtube.comfip.org These hydrogen bonds with specific amino acid residues in the receptor's binding site are critical for molecular recognition and anchoring the ligand in the correct orientation. nih.gov

Ionic Interactions: At physiological pH, the carboxylic acid group is typically deprotonated, forming a carboxylate anion. This negatively charged group can form strong ionic interactions (salt bridges) with positively charged amino acid residues, such as arginine or lysine, within the binding pocket. Structural studies of ligands binding to the HCAR2 receptor (GPR109A) have highlighted the importance of a salt bridge between the ligand's carboxyl group and an arginine residue. nih.gov

Table 1: Summary of Potential Molecular Interactions

| Functional Group | Potential Interaction | Implication for Biological Activity |

| tert-Butyl Group | Steric hindrance, hydrophobic interactions | Influences binding affinity and selectivity by fitting into specific receptor pockets and providing favorable nonpolar contacts. |

| Carboxylic Acid | Hydrogen bonding, ionic interactions (salt bridges) | Acts as a key anchor for binding to the receptor through specific interactions with polar and charged amino acid residues. |

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to its protein target.

While specific molecular docking studies on 5-(tert-butyl)nicotinic acid hydrochloride are not extensively documented in publicly available literature, the principles of such studies can be inferred from research on related nicotinic acid derivatives. These studies often involve docking the ligand into the active site of a target protein to predict its binding affinity and interaction patterns. For instance, derivatives of nicotinic acid have been docked against various microbial enzymes to explore their potential as antimicrobial agents. nih.govnih.gov

A hypothetical docking study of 5-(tert-butyl)nicotinic acid hydrochloride would involve preparing the 3D structure of the ligand and the target protein. The large tert-butyl group at the 5-position of the pyridine (B92270) ring would be a key determinant of the binding specificity and affinity, likely occupying a hydrophobic pocket within the receptor's active site. The nicotinic acid moiety would be expected to form hydrogen bonds and other polar interactions.

Table 1: Potential Molecular Docking Parameters for 5-(tert-Butyl)nicotinic acid hydrochloride

| Parameter | Description | Potential Value/Interaction |

| Target Protein | A protein of therapeutic interest, e.g., an enzyme or receptor. | e.g., Penicillin-Binding Protein 3 (PBP3), Sterol 14-alpha demethylase (CYP51) nih.gov |

| Binding Affinity | A measure of the strength of the interaction between the ligand and the target. | Predicted in kcal/mol |

| Docking Score | A scoring function's estimate of the binding affinity. | Arbitrary units, used for ranking |

| Key Interactions | The specific atomic interactions that stabilize the ligand-protein complex. | Hydrogen bonds, hydrophobic interactions, pi-pi stacking |

| Interacting Residues | The amino acid residues in the protein's active site that interact with the ligand. | e.g., Ser448, Glu623, Gln524 nih.gov |

It is important to note that the accuracy of molecular docking predictions is dependent on the quality of the protein structure and the scoring function used.

Molecular Dynamics Simulations of Compound-Protein Complexes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For a compound-protein complex, an MD simulation can reveal the stability of the binding mode predicted by molecular docking, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction.

An MD simulation of a 5-(tert-butyl)nicotinic acid hydrochloride-protein complex would typically be performed after an initial docking study. The simulation would track the movements of all atoms in the system over a period of nanoseconds to microseconds. Analysis of the simulation trajectory could reveal:

Binding Stability: Whether the ligand remains bound to the active site or dissociates.

Conformational Changes: How the ligand and protein change their shapes upon binding.

Interaction Lifetimes: The duration of specific hydrogen bonds or other interactions.

Water Dynamics: The role of water molecules in mediating the ligand-protein interaction.

Table 2: Typical Outputs of a Molecular Dynamics Simulation for a Ligand-Protein Complex

| Output | Description |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure, indicating the stability of the complex. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues, indicating their flexibility. |

| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds over time. |

| Binding Free Energy Calculation | Provides a more accurate estimate of the binding affinity than docking scores. |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, properties, and reactivity of molecules. These calculations can provide valuable information about a molecule's stability, its reactivity in chemical reactions, and its spectroscopic properties.

For 5-(tert-butyl)nicotinic acid hydrochloride, quantum chemical calculations could be employed to understand its fundamental chemical characteristics. While specific studies on this exact compound are sparse, research on structurally related molecules, such as other tert-butyl-containing compounds and nicotinic acid derivatives, demonstrates the application of these methods. bsu.byresearchgate.netfrontiersin.orgscispace.com

Key properties that can be calculated include:

Molecular Geometry: The optimized 3D structure of the molecule.

Electronic Distribution: The distribution of electrons within the molecule, which influences its polarity and reactivity.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions.

Spectroscopic Properties: Prediction of infrared (IR), Raman, and UV-Vis spectra, which can be compared with experimental data for structural validation.

Table 3: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which is an indicator of chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

| Mulliken Atomic Charges | The partial charge on each atom in the molecule, which can indicate sites of electrophilic or nucleophilic attack. |

These calculations are typically performed using methods such as Density Functional Theory (DFT) or semi-empirical methods like PM6. scispace.com

In Silico Prediction of Biological Activities and Target Identification

In silico methods are increasingly used in the early stages of drug discovery to predict the biological activities of compounds and to identify their potential protein targets. nih.govwindows.netnih.gov These predictions can help to prioritize compounds for further experimental testing and to generate hypotheses about their mechanisms of action.

For 5-(tert-butyl)nicotinic acid hydrochloride, various computational tools can be used to predict its potential biological activities based on its chemical structure. These tools often use machine learning models trained on large datasets of known drug-target interactions.

Studies on nicotinic acid derivatives have shown that in silico predictions can suggest a range of biological activities, including: nih.govwindows.netnih.govresearchgate.net

Kinase inhibitor activity

Enzyme inhibitor activity

GPCR ligand activity

Table 4: Example of In Silico Biological Activity Predictions for Nicotinic Acid Derivatives

| Activity Class | Prediction Score (Probability) | Potential Therapeutic Area |

| Kinase Inhibitor | High | Oncology, Inflammation |

| Enzyme Inhibitor | Moderate | Various |

| GPCR Ligand | Moderate | Neurology, Metabolism |

These predictions are based on the similarity of the compound's structure to known active molecules. The tert-butyl group and the nicotinic acid scaffold would be key features recognized by these predictive models. It is crucial to validate these in silico predictions with experimental biological assays.

Role As an Intermediate in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems

The chemical architecture of 5-(tert-butyl)nicotinic acid hydrochloride makes it a strategic precursor for the synthesis of intricate heterocyclic systems. The pyridine (B92270) ring itself can be part of a larger fused ring system, and the carboxylic acid group provides a handle for a variety of chemical transformations, including amidation, esterification, and reduction, which are key steps in building complex molecular frameworks. ijirset.comresearchgate.net

The synthesis of complex heterocyclic compounds often involves cyclization reactions where a pyridine derivative like 5-(tert-butyl)nicotinic acid can be elaborated. ijirset.com For instance, the carboxylic acid can be converted into an acyl halide or an ester, which can then react with a suitably functionalized partner to form a new ring fused to the initial pyridine structure. The tert-butyl group, being bulky and electronically neutral, can influence the regioselectivity of reactions on the pyridine ring and can also impart specific physical properties, such as increased solubility in organic solvents or specific steric profiles for receptor binding, to the final complex heterocycle.

Research into the synthesis of fused-ring heterocycles, such as those containing indole (B1671886) or benzimidazole (B57391) moieties, often relies on building blocks that can undergo controlled electrophilic substitution or condensation reactions. researchgate.net The nicotinic acid framework is a key component in many such synthetic strategies, allowing for the construction of polycyclic systems with diverse functionalities.

Building Block for Design of Novel Chemical Probes and Ligands

In medicinal chemistry and chemical biology, small molecules are designed as probes to investigate biological processes or as ligands to interact with specific protein targets. ljmu.ac.uk 5-(tert-Butyl)nicotinic acid hydrochloride is an attractive building block for this purpose due to the prevalence of the nicotinic acid scaffold in pharmacologically active molecules. chemicalbook.com The design of such probes often involves a modular approach, combining a core scaffold (the building block), a linker, and a reporter group (like a fluorescent tag) or a reactive group for binding to a target. mdpi.comtcichemicals.comtcichemicals.com

The development of selective ligands for receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), is a significant area of research. nih.gov The structure of 5-(tert-butyl)nicotinic acid provides a foundation that can be systematically modified to optimize binding affinity and selectivity for a specific receptor subtype. The tert-butyl group can play a crucial role by occupying a hydrophobic pocket in a protein's binding site, thereby enhancing the ligand's potency and selectivity. nih.gov

The process of creating chemical probes can involve coupling the carboxylic acid group of 5-(tert-butyl)nicotinic acid with other molecules, such as amines or alcohols, to introduce new functionalities. These functionalities can include fluorescent tags for imaging, photoaffinity labels for identifying binding partners, or moieties that target specific cellular compartments. nih.govresearchgate.net

| Probe/Ligand Type | Scaffold Component | Design Principle | Potential Application |

| Receptor Ligands | Nicotinic Acid Core | Modification of substituents to optimize binding to a specific protein target (e.g., nAChRs). nih.gov | Therapeutic development, studying receptor function. |

| Fluorescent Probes | Heterocyclic Base | Attachment of a fluorophore (e.g., BODIPY, coumarin) via a linker to visualize molecular interactions. nih.gov | Cellular imaging, high-throughput screening. |

| Photoaffinity Labels | Aryl Diazirine | Incorporation of a photo-reactive group that forms a covalent bond with the target protein upon UV irradiation. mdpi.com | Target identification and validation. |

| Bivalent Ligands | Pharmacophore Unit | Linking two distinct ligand molecules to simultaneously engage with two binding sites, potentially on receptor heterodimers. nih.gov | Probing protein-protein interactions, enhancing binding affinity. |

Synthons in Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate libraries of complex molecules. mdpi.com In the context of MCRs, a molecule like 5-(tert-butyl)nicotinic acid can serve as a "synthon"—a conceptual unit representing a potential starting material in a synthetic operation.

Nicotinic acid and its derivatives are well-suited for use in various MCRs to produce densely functionalized pyridine-containing structures. researchgate.netresearchgate.net For example, variations of the Hantzsch pyridine synthesis or the Povarov reaction can be adapted to incorporate nicotinic acid-based components. mdpi.commdpi.com

In a hypothetical MCR, the carboxylic acid function of 5-(tert-butyl)nicotinic acid could participate in a Ugi or Passerini reaction, while the pyridine nitrogen could influence the reactivity of the system or become part of a newly formed ring. The convergence of MCRs allows for the creation of diverse molecular scaffolds from simple building blocks, making them a powerful tool in drug discovery and materials science. documentsdelivered.com The use of substituted nicotinic acids in these reactions enables the synthesis of novel libraries of compounds that can be screened for biological activity. bohrium.com

| Reaction Name | Reactant Types | Product Type | Relevance of Nicotinic Acid Scaffold |

| Hantzsch Pyrrole Synthesis | α-haloketone, β-dicarbonyl compound, primary amine | Substituted Pyrrole | The amine component could be derived from a functionalized nicotinic acid. mdpi.com |

| Povarov Reaction | Amine, aldehyde, activated alkene | Tetrahydroquinoline | An amine derived from the nicotinic acid scaffold could be used. mdpi.com |

| Ugi Reaction | Aldehyde/ketone, amine, isocyanide, carboxylic acid | α-acylamino carboxamide | 5-(tert-butyl)nicotinic acid could serve as the carboxylic acid component. nih.gov |

| Doebner Reaction | Aldehyde, aniline, pyruvic acid | Cinchoninic Acid | A variation could use a pyridine-based amine instead of aniline. mdpi.com |

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Methodologies for 5-(tert-Butyl)nicotinic Acid

The industrial synthesis of nicotinic acid often involves the oxidation of alkylpyridines, such as 5-ethyl-2-methylpyridine, with agents like nitric acid. researchgate.netnih.gov These methods can require harsh conditions and produce significant environmental waste, including nitrous oxide, a potent greenhouse gas. researchgate.netnih.gov Future research should focus on developing more efficient, scalable, and environmentally benign synthetic routes specifically for 5-(tert-butyl)nicotinic acid.

Key areas for exploration include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful tools like Suzuki, Negishi, or Kumada coupling to construct the C-C bond between the pyridine (B92270) ring and the tert-butyl group. Research into direct C-H activation and functionalization of the pyridine core could provide a more atom-economical approach, avoiding the need for pre-functionalized starting materials.

Late-Stage Functionalization: Developing methods to introduce the tert-butyl group onto a pre-existing nicotinic acid scaffold would be highly valuable. This would allow for the rapid synthesis of analogs and derivatives for structure-activity relationship (SAR) studies.

Flow Chemistry: Continuous flow synthesis can offer improved safety, efficiency, and scalability over traditional batch processes. Investigating the synthesis of 5-(tert-butyl)nicotinic acid using flow reactors could lead to higher yields, better process control, and reduced waste.

| Methodology | Potential Advantages | Research Focus |

| Cross-Coupling Reactions | High functional group tolerance, well-established reactivity. | Catalyst optimization, development of C-H activation strategies. |

| Electrochemical Synthesis | Use of electricity as a "green" reagent, mild reaction conditions. | Optimization of electrode materials and reaction conditions. mdpi.com |

| Biocatalytic Synthesis | High selectivity, environmentally friendly (aqueous media, mild temperatures). | Engineering enzymes for novel reactivity on pyridine scaffolds. frontiersin.org |

| Flow Chemistry | Enhanced safety, scalability, and process control; reduced waste. | Reactor design, optimization of reaction parameters (temperature, pressure, flow rate). |

Advanced Derivatization for Enhanced Target Selectivity and Specificity

The therapeutic potential of 5-(tert-butyl)nicotinic acid can be further expanded through strategic derivatization. Chemical modification can fine-tune the molecule's properties to enhance its affinity for specific biological targets, improve its pharmacokinetic profile, and reduce off-target effects. scbt.com

Future derivatization strategies could include:

Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to esters, amides, or bioisosteres could modulate the compound's polarity, membrane permeability, and interaction with target proteins. For instance, nicotinic esterification has been shown to improve the bioactivity of some natural products. mdpi.com

Substitution on the Pyridine Ring: Introducing additional functional groups onto the pyridine ring could create new interaction points with biological targets, potentially leading to increased potency and selectivity.

Prodrug Approaches: Designing prodrugs of 5-(tert-butyl)nicotinic acid could improve its oral bioavailability and allow for targeted release in specific tissues, thereby maximizing therapeutic effects while minimizing systemic exposure.

| Derivatization Site | Chemical Modification | Potential Outcome |

| Carboxylic Acid | Esterification, Amidation | Altered solubility, membrane permeability, metabolic stability. |

| Pyridine Nitrogen | N-oxide formation, Quarternization | Modified electronic properties and bioavailability. |

| Pyridine Ring | Halogenation, Amination | New binding interactions, enhanced target affinity. |

Elucidation of Unidentified Biological Targets and Novel Mechanisms of Action

The primary pharmacological target of nicotinic acid is the G protein-coupled receptor GPR109A, which mediates its effects on lipid metabolism. nih.govresearchgate.net However, the full spectrum of its biological activities is still under investigation, with evidence suggesting actions on other pathways, such as inhibiting diacylglycerol acyltransferase-2 (DGAT2). researchgate.netnih.gov The bulky and lipophilic tert-butyl group in 5-(tert-butyl)nicotinic acid may alter its binding affinity for GPR109A or direct it toward entirely new biological targets.

Unexplored research avenues include:

Target Deconvolution Studies: Employing unbiased screening methods like affinity chromatography-mass spectrometry, chemical proteomics, or thermal shift assays to identify the direct binding partners of 5-(tert-butyl)nicotinic acid in various cell types.

Phenotypic Screening: Testing the compound in a wide range of disease models (e.g., cancer, inflammation, neurodegenerative disorders) to uncover novel therapeutic applications. Recent studies have synthesized novel nicotinic acid derivatives with potential anticancer activity. nih.gov

Comparative Pharmacology: Directly comparing the signaling pathways activated by nicotinic acid versus its tert-butyl derivative to understand how the structural modification influences downstream cellular responses. The introduction of a tert-butyl group has been shown to significantly alter the inhibitory activity of other small molecules on their enzymatic targets. mdpi.com

Integration with Modern Chemical Biology and Drug Discovery Paradigms

To accelerate the translation of 5-(tert-butyl)nicotinic acid from a chemical entity to a potential therapeutic, its investigation must be integrated with contemporary drug discovery platforms.

Future efforts should focus on:

Development of Chemical Probes: Synthesizing tagged versions of 5-(tert-butyl)nicotinic acid (e.g., with biotin (B1667282) or a fluorescent dye) to serve as chemical probes for target identification and validation, cellular imaging, and pull-down assays.

Structure-Based Drug Design: Determining the co-crystal structure of 5-(tert-butyl)nicotinic acid with its biological target(s) would provide invaluable insights for designing next-generation derivatives with improved potency and selectivity.

Fragment-Based and Library Screening: Using the 5-(tert-butyl)nicotinic acid scaffold as a starting point for creating focused chemical libraries. These libraries can be screened against a wide array of biological targets to identify new lead compounds for various diseases.

Sustainable Synthesis and Environmental Impact Reduction in Production Research

In line with the principles of green chemistry, future research must prioritize the development of sustainable and environmentally responsible methods for producing 5-(tert-butyl)nicotinic acid. wjarr.com This involves minimizing waste, reducing energy consumption, and using safer, renewable materials. wjarr.com

Key research directions include:

Biocatalysis: Exploring the use of engineered enzymes or whole-cell systems to catalyze the synthesis of 5-(tert-butyl)nicotinic acid. Enzymatic processes can offer high selectivity and operate under mild, aqueous conditions, significantly reducing the environmental footprint. frontiersin.org

Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives like water, supercritical CO₂, or bio-based solvents. wjarr.com

Atom Economy Maximization: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing the generation of byproducts. nih.gov

| Green Chemistry Principle | Application to 5-(tert-Butyl)nicotinic Acid Synthesis |

| Waste Prevention | Develop high-yield, high-selectivity reactions to minimize byproduct formation. nih.gov |

| Safer Solvents & Reagents | Replace hazardous solvents (e.g., chlorinated hydrocarbons) with water or bio-solvents. wjarr.com |

| Energy Efficiency | Utilize catalytic methods that operate at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Investigate bio-derived precursors for the pyridine ring or tert-butyl group. |

| Catalysis over Stoichiometry | Employ recyclable catalysts (e.g., metal nanoparticles, enzymes) instead of stoichiometric reagents. researchgate.netfrontiersin.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.